
8-Nitro-2-naphthoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Nitro-2-naphthoic acid is an aromatic compound that belongs to the class of nitro-naphthoic acids It is characterized by the presence of a nitro group (-NO2) at the 8th position and a carboxylic acid group (-COOH) at the 2nd position on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-nitro-2-naphthoic acid typically involves the nitration of 2-naphthoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the 8th position of the naphthalene ring. The reaction is usually conducted under controlled temperature conditions to ensure the selective nitration of the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 8-Nitro-2-naphthoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Esterification: The carboxylic acid group can be esterified with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Reducing Agents: Tin and hydrochloric acid, catalytic hydrogenation.
Substitution Reagents: Thionyl chloride, thionyl bromide.
Esterification Reagents: Alcohols, acid catalysts.
Major Products Formed:
Reduction: 8-Amino-2-naphthoic acid.
Substitution: 8-Chloro-2-naphthoic acid, 8-Bromo-2-naphthoic acid.
Esterification: Esters of this compound.
Aplicaciones Científicas De Investigación
8-Nitro-2-naphthoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 8-nitro-2-naphthoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can modulate various biochemical pathways, including those involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
5-Chloro-8-nitro-1-naphthoyl chloride: Used as a protective group for amines and amino acids.
Aristolochic acids: Structurally related compounds with toxicological significance.
Uniqueness: Its ability to undergo selective nitration and subsequent chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications .
Propiedades
Fórmula molecular |
C11H7NO4 |
|---|---|
Peso molecular |
217.18 g/mol |
Nombre IUPAC |
8-nitronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H7NO4/c13-11(14)8-5-4-7-2-1-3-10(12(15)16)9(7)6-8/h1-6H,(H,13,14) |
Clave InChI |
UPNHNDHIGKXODZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



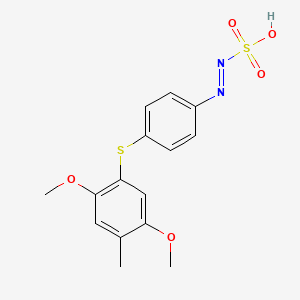
![2-ethyl-6-iodo-N-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13962768.png)
![2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B13962770.png)
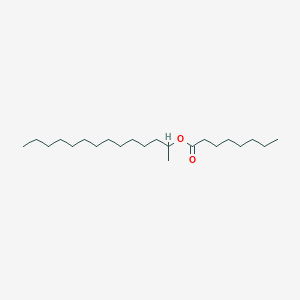
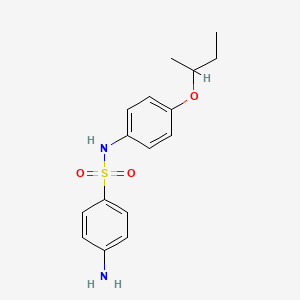
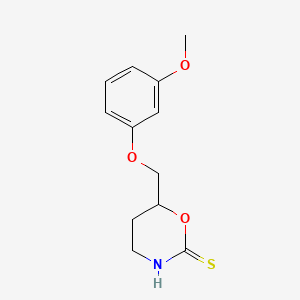


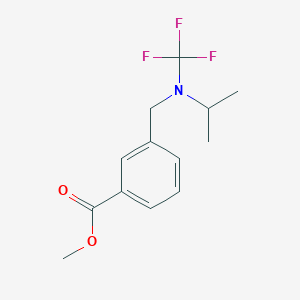


![Benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13962826.png)

